Product packaging for Vinylmagnesium chloride(Cat. No.:CAS No. 3536-96-7)

Vinylmagnesium chloride

Cat. No.: B1581566
CAS No.: 3536-96-7
M. Wt: 86.8 g/mol
InChI Key: IJMWREDHKRHWQI-UHFFFAOYSA-M
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Description

Historical Context of Grignard Reagents and their Discovery

The late 19th century was a period of significant advancement in organic chemistry, yet chemists faced challenges in forming robust carbon-carbon bonds, a fundamental process for synthesizing complex molecules. This landscape was dramatically changed in 1900 by the French chemist François Auguste Victor Grignard. thermofisher.comnumberanalytics.comwikipedia.org While working under the guidance of his supervisor, Philippe Barbier, Grignard developed a novel method for preparing organomagnesium compounds. nobelprize.org

Grignard's pivotal discovery involved the reaction of an organic halide with magnesium metal in an anhydrous ether solvent. thermofisher.comnumberanalytics.com He found that treating an alkyl halide with magnesium turnings in diethyl ether resulted in the formation of a cloudy solution containing a highly reactive organomagnesium species. thermofisher.com These compounds, which became known as Grignard reagents, have the general formula R-Mg-X, where R is an alkyl or aryl group and X is a halogen. wikipedia.org

The immense utility of these reagents was recognized almost immediately. Grignard demonstrated that they could react with a wide array of electrophiles, such as aldehydes and ketones, to efficiently form new carbon-carbon bonds, yielding alcohols and other valuable compounds. thermofisher.comebsco.com This breakthrough provided a simple yet powerful and versatile tool for molecular construction. The significance of his work was formally acknowledged when Victor Grignard was awarded the Nobel Prize in Chemistry in 1912 for the discovery of the eponymous reagent. wikipedia.orgacs.orgnumberanalytics.com Over the past century, the Grignard reaction has become one of the most important and widely used methods for C-C bond formation in organic synthesis. thermofisher.comacs.org

Strategic Importance of Vinylmagnesium Chloride as a Vinylic Grignard Reagent in Carbon-Carbon Bond Formation

Within the broad class of Grignard reagents, vinylic Grignard reagents are of particular strategic importance as they allow for the direct introduction of a vinyl group (–CH=CH2), a common and useful structural motif in organic molecules. This compound is a prominent member of this subclass and serves as a versatile reagent in modern organic synthesis. guidechem.comxindaobiotech.com It is typically prepared through the reaction of vinyl chloride with magnesium metal in an ethereal solvent such as tetrahydrofuran (B95107) (THF). guidechem.comchemicalbook.comgoogle.com

The strategic value of this compound lies in its ability to function as a vinyl anion synthon, delivering a nucleophilic vinyl group to form new carbon-carbon bonds with a variety of electrophiles. guidechem.comxindaobiotech.com This reactivity is central to the construction of more complex molecular architectures, including alkenes, alcohols, and ketones. guidechem.com Its applications are diverse, ranging from nucleophilic additions to cross-coupling reactions. For instance, it readily adds to carbonyl compounds like aldehydes and ketones to produce allylic alcohols. xindaobiotech.com Furthermore, it can participate in conjugate addition reactions with α,β-unsaturated carbonyl compounds. xindaobiotech.com

Perhaps its most significant contemporary role is in transition metal-catalyzed cross-coupling reactions, such as the Kumada-Tamao-Corriu coupling. arkat-usa.orgresearchgate.net In these processes, this compound couples with organic halides (e.g., aryl or vinyl halides) in the presence of a palladium or nickel catalyst to form substituted styrenes and dienes, respectively. arkat-usa.orgnih.gov This capability is crucial for synthesizing precursors for polymers, natural products, and pharmaceutical agents. thermofisher.comxindaobiotech.comorgsyn.org The reagent's ability to participate in these varied and powerful bond-forming strategies underscores its enduring importance in the synthetic chemist's toolkit.

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 3536-96-7 guidechem.com
Molecular Formula C₂H₃ClMg guidechem.com
Molecular Weight 86.801 g/mol guidechem.com
Appearance Colorless to pale yellow liquid xindaobiotech.com
Solubility Soluble in organic solvents like ether and tetrahydrofuran guidechem.com

Table 2: Selected Carbon-Carbon Bond Forming Reactions with this compound

Reaction TypeElectrophileCatalyst/ConditionsProduct TypeReference
Nucleophilic Addition Aldehydes, KetonesEthereal SolventAllylic Alcohols xindaobiotech.com
Conjugate Addition α,β-Unsaturated CarbonylsEthereal SolventVinyl-substituted Carbonyls xindaobiotech.com
Kumada Coupling Aryl HalidesNickel or PalladiumStyrenes arkat-usa.orgnih.gov
Epoxide Opening EpoxidesCuI (catalytic)Homoallylic Alcohols orgsyn.org
Stannane Synthesis Tributyltin chlorideEthereal SolventVinyltributyltin wikipedia.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H3ClMg B1581566 Vinylmagnesium chloride CAS No. 3536-96-7

Properties

IUPAC Name

magnesium;ethene;chloride
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InChI

InChI=1S/C2H3.ClH.Mg/c1-2;;/h1H,2H2;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

IJMWREDHKRHWQI-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=[CH-].[Mg+2].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3ClMg
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80883919
Record name Magnesium, chloroethenyl-
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Molecular Weight

86.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

15% solution in tetrahydrofuran: Brown liquid; [Acros Organics MSDS]
Record name Vinylmagnesium chloride
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CAS No.

3536-96-7
Record name Magnesium, chloroethenyl-
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Record name Magnesium, chloroethenyl-
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Record name Magnesium, chloroethenyl-
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Record name Chlorovinylmagnesium
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Advanced Methodologies for the Preparation and Handling of Vinylmagnesium Chloride

Optimized Grignard Reaction Protocols for Vinylmagnesium Chloride Synthesis

The synthesis of this compound involves the reaction of magnesium metal with vinyl chloride. chemicalbook.com Optimizing this process requires careful control over several factors, including the choice of solvent, initiation method, and reaction parameters to enhance efficiency, yield, and purity.

Tetrahydrofuran (B95107) (THF): THF is the most commonly used and effective solvent for the preparation of this compound. acs.orgorgsyn.org Its advantages include a relatively high boiling point, which allows for reactions to be conducted at elevated temperatures, and excellent solvating power for the Grignard reagent. orgsyn.org The use of THF has been shown to be advantageous over diethyl ether, requiring fewer steps in subsequent reactions. orgsyn.org Industrial-grade synthesis often employs THF as the solvent of choice. google.com

Diethyl Ether: While a common solvent for many Grignard reactions, diethyl ether is less frequently used for this compound synthesis. This is partly due to the low solubility of vinyl chloride in ether at atmospheric pressure and lower temperatures, which can lead to very slow reaction rates. google.com

Methyl tert-Butyl Ether (MTBE): MTBE serves as an alternative to THF. A documented synthesis involves adding magnesium powder to dry MTBE, heating the system to 50°C under a nitrogen atmosphere, and then slowly introducing vinyl chloride to initiate the reaction. chemicalbook.com

Table 1: Comparison of Solvent Systems for this compound Synthesis

SolventTypical Reaction TemperatureCommon InitiatorsReported YieldKey Observations
Tetrahydrofuran (THF)Reflux Temperature (~66°C)Vinyl bromide, Iodine, Ethyl bromideHigh (up to 98%) acs.orgPreferred solvent due to good vinyl chloride solubility and reagent stability. acs.orggoogle.com
Diethyl EtherReflux Temperature (~35°C)Ethyl bromideVariableLower vinyl chloride solubility can slow the reaction rate. google.com
Methyl tert-Butyl Ether (MTBE)50°CIodineNot specifiedA viable alternative to THF. chemicalbook.com

The initiation of the Grignard reaction with vinyl chloride can be sluggish due to the stability of the C-Cl bond on an sp² hybridized carbon. Consequently, various chemical and mechanical activation and initiation strategies are employed.

Chemical Initiators: The most common method involves using a small amount of a more reactive substance to activate the magnesium surface.

Iodine: A crystal of iodine is frequently added to the magnesium suspension. chemicalbook.com The disappearance of the characteristic iodine color indicates the reaction has started.

Alkyl Halides: Small quantities of reactive alkyl halides like ethyl bromide or methyl iodide are effective initiators. orgsyn.orggoogle.com These compounds react readily with magnesium, cleaning the metal surface and creating highly reactive sites. 1,2-Dibromoethane is also used for magnesium activation. rsc.org

Pre-formed Grignard Reagent: Adding a small amount of a previously prepared Grignard reagent can also initiate the reaction. acs.org

Activated Magnesium: For particularly unreactive halides, highly reactive "Rieke magnesium" can be prepared by the reduction of anhydrous magnesium chloride with lithium. thieme.com This form of magnesium can react at lower temperatures.

Table 2: Common Initiation Strategies for this compound Synthesis

InitiatorMethod of ApplicationPurpose / Mechanism
Iodine (I₂)Added as a few small crystals to the magnesium suspension. chemicalbook.comEtches the passivating magnesium oxide layer on the metal surface.
Ethyl Bromide (CH₃CH₂Br)A small volume is added to the magnesium/solvent mixture. google.comReacts rapidly to expose a fresh, reactive magnesium surface.
1,2-Dibromoethane (BrCH₂CH₂Br)Used in catalytic amounts to activate the magnesium. orgsyn.orgCleans the metal surface through an elimination reaction to form ethylene (B1197577) and magnesium bromide.

Maximizing the yield and purity of this compound involves minimizing side reactions, such as Wurtz coupling, where the Grignard reagent reacts with unreacted vinyl chloride.

Continuous Process: A continuous process, where vinyl chloride is passed through a column packed with magnesium turnings, offers a convenient method for preparation. acs.org This technique helps to maintain a constant excess of magnesium and allows for the product to be removed as it is formed, which can circumvent side reactions and improve yields to between 96% and 98%. acs.org Continuous production processes have been demonstrated to improve Grignard reagent selectivity and reduce Wurtz coupling byproducts. researchgate.net

Temperature Control: Maintaining a steady reflux temperature ensures a consistent reaction rate. google.com Efficient condensing systems are crucial to prevent the loss of volatile vinyl chloride and solvent. google.com

Excess Magnesium: Using an excess of magnesium helps to ensure that the vinyl chloride is consumed completely, driving the reaction to completion. acs.org After the reaction, any unreacted magnesium can be removed by filtration under an inert atmosphere. google.com

Considerations for Industrial-Scale Synthesis and Process Intensification

Scaling up the synthesis of this compound from the laboratory to an industrial scale introduces challenges related to mass transfer, heat management, and safety. Process intensification strategies aim to address these issues.

A significant challenge in industrial-scale synthesis is the low solubility of gaseous vinyl chloride in solvents like THF at atmospheric pressure, especially at the elevated temperatures required for the reaction. google.com This low concentration can lead to slow and inefficient reactions. While not explicitly detailed in the provided search results, applying pressure to the reaction vessel is a standard chemical engineering strategy to increase the solubility of a gas in a liquid according to Henry's Law. A pressure-controlled system would maintain a higher concentration of dissolved vinyl chloride in the solvent, thereby increasing the reaction rate and volumetric productivity, making the process more efficient for large-scale production.

To overcome the issue of low reactant concentration and to improve process control and safety, a low-temperature absorption method has been developed. google.com This technique involves dissolving the required amount of vinyl chloride gas into the cold solvent prior to initiating the reaction.

In this process, anhydrous THF is cooled to temperatures as low as -15°C to -20°C. google.com Vinyl chloride gas is then bubbled through the cold solvent until the desired concentration is reached, which can be accurately determined by weighing the flask before and after absorption. google.com This method significantly increases the solubility of vinyl chloride, achieving concentrations as high as 37%. google.com The resulting solution of vinyl chloride in THF is then added to the magnesium turnings to carry out the Grignard reaction. This pre-dissolution step ensures a high, consistent, and accurately measured concentration of the reactant, leading to better control over the reaction, improved yield, and enhanced safety by avoiding the continuous feed of a low-solubility gas into a reactive mixture. google.com

Methodological Advancements in Vinyl Grignard Reagent Generation

The generation of vinyl Grignard reagents, such as this compound, has been a cornerstone of organic synthesis for the formation of carbon-carbon bonds. acs.orgguidechem.com Traditional methods, while effective, often present challenges related to safety, scalability, and reaction control. aiche.org Consequently, significant research has focused on developing advanced methodologies that offer improved efficiency, safety, and versatility. These advancements primarily revolve around novel reaction technologies, a deeper understanding of the reaction mechanism, and innovative approaches to reagent activation and handling.

A significant leap forward in the preparation of Grignard reagents has been the adoption of continuous flow chemistry. aiche.orgniper.gov.in This technology offers substantial advantages over traditional batch processing, particularly in managing the highly exothermic nature of Grignard reagent formation. mt.com In a continuous flow setup, reactants are continuously pumped through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. This high level of control minimizes the risk of runaway reactions and enhances safety, especially during large-scale production. aiche.org

Recent studies have demonstrated the successful synthesis of Grignard reagents in continuous flow systems using in situ-activated magnesium metal. acs.org This approach allows for the scalable and safe generation of these valuable reagents. For instance, a modular continuous flow platform has been developed for the preparation of various Grignard reagents, achieving high conversions (up to 98%) and significant daily productivity. aiche.org The use of process analytical technology (PAT), such as in-line infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, allows for real-time monitoring and control of the reaction, ensuring consistent product quality and process stability. aiche.org

The mechanism of Grignard reagent formation is complex, involving radical intermediates and reactions occurring on the surface of the magnesium metal. alfredstate.edubyjus.com A deeper understanding of this mechanism has been instrumental in the development of more advanced preparative methods. The reaction is understood to proceed via a single electron transfer from the magnesium to the organic halide. google.com The nature of the magnesium surface is critical, as a passivating layer of magnesium oxide can hinder the reaction. byjus.com

Several techniques have been developed to activate the magnesium surface and initiate the reaction more efficiently. Mechanical activation, such as dry-stirring magnesium turnings under an inert atmosphere, can break up the oxide layer and expose a fresh metal surface. masterorganicchemistry.com Chemical activation methods often involve the use of initiators like iodine or 1,2-dibromoethane. These substances react with the magnesium to clean the surface and generate a more reactive species. alfredstate.edu

The choice of solvent is also crucial for the successful formation and stabilization of Grignard reagents. Ethereal solvents, such as diethyl ether and tetrahydrofuran (THF), are most commonly used because they solvate and stabilize the organomagnesium species through coordination. leah4sci.comyoutube.com Research into alternative solvents aims to improve safety and environmental friendliness. For example, 2-methyltetrahydrofuran (B130290) (2-MeTHF), a bio-derived solvent, has been successfully employed in the continuous flow synthesis of Grignard reagents. rsc.org

The development of methods for the synthesis of functionalized Grignard reagents has significantly expanded their utility in organic synthesis. organic-chemistry.orgacs.org These reagents contain sensitive functional groups that would typically react with the highly nucleophilic Grignard reagent. One approach to preparing such reagents is through halogen-magnesium exchange reactions at low temperatures. acs.org This method allows for the preparation of a wide array of functionalized organomagnesium compounds that are not accessible through traditional methods.

Below is a comparative overview of traditional batch versus advanced continuous flow methodologies for the preparation of this compound:

ParameterTraditional Batch MethodAdvanced Continuous Flow Method
Reaction Control Limited control over exotherm, potential for runaway reactions.Precise control over temperature, pressure, and residence time. aiche.org
Safety Higher risk due to large volumes of reactive materials and potential for thermal runaway. aiche.orgEnhanced safety due to small reaction volumes and superior heat management. niper.gov.in
Scalability Scaling up can be challenging and hazardous.Readily scalable by extending operation time or "numbering-up" reactors. acs.org
Efficiency Can suffer from induction periods and side reactions. mt.comHigh conversion rates and improved product purity. aiche.org
Process Monitoring Typically relies on offline analysis.Enables real-time monitoring and control with PAT. aiche.org
Initiation Often requires chemical activators like iodine. alfredstate.eduCan utilize in-situ mechanical or other advanced activation techniques. acs.orgmasterorganicchemistry.com

The following table details typical reaction parameters for the synthesis of this compound using different methodologies:

MethodologyPrecursorSolventInitiator/ActivationTemperature (°C)Yield (%)Reference
Traditional Batch Vinyl chlorideTetrahydrofuran (THF)Iodine40-50~85 chemicalbook.com
Continuous Flow Organic Halides (general)2-Methyltetrahydrofuran (2-MeTHF)In-situ mechanicalAmbientup to 98 aiche.orgrsc.org

Elucidation of Reaction Mechanisms Governing Vinylmagnesium Chloride Transformations

Fundamental Nucleophilic Addition Pathways

The addition of vinylmagnesium chloride to carbonyl groups is a cornerstone reaction for forming allylic alcohols and establishing new carbon-carbon bonds. wikipedia.org The mechanism, while broadly classified as a nucleophilic addition, involves several intricate steps and intermediate structures that dictate the reaction's progression and efficiency.

The precise structure of the transition state in Grignard additions to carbonyls has been a subject of extensive investigation. For non-allylic Grignard reagents such as this compound, two primary models are often invoked: the four-center and the six-membered-ring transition states. nih.gov

Four-Center Transition State: In the simplest model, the reaction proceeds through a four-membered cyclic transition state. This involves the magnesium atom of a monomeric this compound species coordinating to the carbonyl oxygen, while the vinyl carbon simultaneously attacks the electrophilic carbonyl carbon. This concerted pathway involves the breaking of the C-Mg bond and the C=O pi bond, and the formation of a C-C and an O-Mg bond.

Six-Membered-Ring Transition State: Computational and experimental studies suggest that Grignard reagents often exist as dimers or in equilibrium with dimeric forms in solution. nih.gov These dimers can participate in the reaction, leading to a six-membered, chair-like transition state. In this model, two magnesium atoms are involved. One magnesium atom from a this compound molecule coordinates with the carbonyl oxygen, while the vinyl group from this molecule is delivered to the carbonyl carbon. The second Grignard molecule acts as a Lewis acid, coordinating to the carbonyl oxygen and further polarizing it, thereby activating the substrate towards nucleophilic attack. This model is particularly relevant for less reactive ketones. nih.gov

The operative pathway can depend on factors such as the solvent, the concentration of the Grignard reagent, and the steric and electronic properties of the carbonyl substrate.

In ethereal solvents like tetrahydrofuran (B95107) (THF) or diethyl ether, Grignard reagents are not simple monomeric species (R-Mg-X). They exist in a complex dynamic equilibrium known as the Schlenk equilibrium, which involves monomeric, dimeric, and other aggregated forms. wikipedia.org

2 RMgX ⇌ R₂Mg + MgX₂

The reactivity of this compound is influenced by this equilibrium. It is generally accepted that the monomeric form, RMgX, is the primary nucleophilic species in many reactions. However, the aggregated forms, particularly dimers, can also be reactive and may be essential for the six-membered-ring transition state. nih.gov The presence of salts like lithium chloride (LiCl) can break up these aggregates, leading to more reactive monomeric species and often enhancing reaction rates and altering selectivities.

The initial step in the addition mechanism is the coordination of the Lewis acidic magnesium center of this compound to the Lewis basic oxygen atom of the carbonyl group. wikipedia.org This coordination serves two primary purposes:

Activation: It polarizes the carbon-oxygen double bond, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack.

Orientation: It brings the nucleophilic vinyl group into close proximity to the carbonyl carbon, pre-organizing the reactants for the subsequent bond-forming step.

In the resulting intermediate, the magnesium atom is tetrahedrally coordinated, typically bonded to the vinyl group, the chloride, the carbonyl oxygen, and one or more solvent molecules (e.g., THF). wikipedia.org This coordination complex then proceeds through one of the aforementioned transition states to form the magnesium alkoxide product, which upon aqueous workup yields the final alcohol.

Stereochemical Control and Diastereoselectivity in this compound Additions

When this compound adds to a chiral aldehyde or ketone containing a stereocenter (typically at the α- or β-position), a new stereocenter is created. The relative orientation of this new center with respect to the existing one results in diastereomeric products. The ratio of these diastereomers is determined by the facial selectivity of the nucleophilic attack. This selectivity is often predictable using established stereochemical models that account for steric and electronic interactions in the transition state.

In substrates possessing a chelating group (e.g., an alkoxy, amino, or other heteroatom-containing group) at the α- or β-position, the stereochemical outcome can be dominated by chelation control. According to the Cram-chelation model, the magnesium atom of the this compound coordinates to both the carbonyl oxygen and the heteroatom of the chelating group, forming a rigid, five- or six-membered cyclic intermediate. nih.govresearchgate.net

This rigid conformation locks the substrate, forcing the vinyl group to attack the carbonyl carbon from the less sterically hindered face of the cyclic intermediate. researchgate.net This model is particularly effective when the protecting group on the heteroatom is small and Lewis basic (e.g., methoxymethyl (MOM) or benzyl (B1604629) (Bn)), facilitating coordination with the magnesium. nih.gov This typically leads to the formation of the syn diastereomer.

Substrate (α-alkoxy aldehyde)Protecting Group (PG)ReagentMajor Product DiastereomerDiastereomeric Ratio (syn:anti)
2-(Benzyloxy)propanalBenzyl (Bn)This compoundsyn>95:5
2-(Methoxy)propanalMethyl (Me)This compoundsyn90:10

When the α-substituent is not a good chelating group (e.g., a bulky trialkylsilyl ether) or is a simple alkyl or aryl group, a non-chelation model is used to predict the diastereoselectivity. nih.govresearchgate.net The most widely accepted of these is the Felkin-Anh model. nih.govwikipedia.org

This model posits that the transition state conformation is determined by minimizing steric interactions. The largest group (L) on the α-stereocenter orients itself perpendicular (anti-periplanar) to the carbonyl group to avoid steric clash with the incoming nucleophile. The nucleophile, in this case the vinyl group from this compound, then attacks the carbonyl carbon along the Bürgi-Dunitz trajectory (~107°), approaching from the face opposite the large group and past the smallest group (S). uwindsor.calibretexts.org This pathway generally leads to the formation of the anti diastereomer.

Substrate (α-silyloxy aldehyde)Protecting Group (PG)ReagentMajor Product DiastereomerDiastereomeric Ratio (anti:syn)
2-(tert-Butyldimethylsilyloxy)propanalTBDMSThis compoundanti>95:5
2-(Triisopropylsilyloxy)propanalTIPSThis compoundanti>98:2

The predictive power of these models highlights the delicate balance of steric and electronic factors that govern the stereochemical course of this compound additions.

Regioselectivity in this compound Reactions

The regioselectivity of this compound additions to carbonyl compounds containing multiple electrophilic sites is a critical aspect of its reactivity. The competition between 1,2-addition (attack at the carbonyl carbon) and 1,4-addition (conjugate attack at the β-carbon) is a classic example.

The regioselectivity of Grignard reagent additions is influenced by factors such as the nature of the Grignard reagent, the substrate, and the presence of catalysts. researchgate.neted.ac.uk In the absence of a copper catalyst, hard nucleophiles like Grignard reagents typically favor irreversible, kinetically controlled 1,2-addition to the carbonyl group. researchgate.neted.ac.uk However, the addition of copper(I) salts can dramatically shift the selectivity towards 1,4-conjugate addition. nih.gov

In the specific case of the addition of vinylmagnesium bromide (a close analogue of the chloride) to γ-alkoxycyclobutenones, which are derived from the mono-addition to squarates, a high degree of 1,4-addition is observed almost exclusively. illinois.eduacs.org This is in contrast to the reactions with alkenyllithium derivatives, where the 1,4-adducts are typically minor products. illinois.eduacs.org The mechanistic basis for this high regioselectivity lies in the coordination of the magnesium(II) ion.

Computational studies at the DFT level have shown that the magnesium atom of the Grignard reagent can coordinate to both the carbonyl oxygen and the γ-alkoxide group of the cyclobutenone substrate. illinois.eduacs.org This chelation holds the vinyl nucleophile in a position that favors attack at the β-carbon (the 4-position) of the cyclobutenone ring.

The high 1,4-selectivity observed in the reaction of vinylmagnesium reagents with γ-alkoxycyclobutenones is a clear example of a Complex-Induced Proximity Effect (CIPE). illinois.eduacs.org CIPE refers to a phenomenon where a pre-reaction complex forms between the reagent and the substrate, bringing the reactive centers into close proximity and directing the subsequent reaction pathway. ed.ac.ukacgpubs.org

In this context, the magnesium(II) center of the this compound acts as a Lewis acid, forming a chelate with the oxygen atoms of the carbonyl and alkoxide groups on the cyclobutenone substrate. illinois.eduacs.org This complexation serves two main purposes:

It activates the substrate by withdrawing electron density.

It positions the vinyl group of the Grignard reagent spatially close to the β-carbon of the cyclobutenone ring, thereby promoting the 1,4-addition.

This ligand-assisted (the alkoxy group acting as an internal ligand) or chelation-controlled mechanism effectively lowers the activation energy for the 1,4-addition pathway compared to the 1,2-addition pathway. The result is a highly regioselective transformation that would be difficult to achieve otherwise. illinois.eduacs.org The formation of this stable, chelated intermediate is the mechanistic underpinning of the observed regioselectivity.

Mechanistic Studies of Cross-Coupling and Related Catalytic Cycles

This compound is a valuable nucleophile in transition metal-catalyzed cross-coupling reactions, such as Kumada-Corriu coupling, for the formation of C(sp²)-C(sp²) bonds. These reactions typically proceed via a catalytic cycle involving a low-valent transition metal, commonly nickel or palladium, and consist of three fundamental steps: oxidative addition, transmetalation, and reductive elimination. acgpubs.org

Oxidative Addition: The catalytic cycle begins with the oxidative addition of an organic halide (e.g., an aryl or vinyl halide) to a low-valent metal center, typically M(0) (where M = Ni or Pd). wikipedia.orgumb.edu This step involves the cleavage of the carbon-halogen bond and the formation of two new bonds between the metal and the organic group and the metal and the halide, respectively. The oxidation state of the metal increases by two (e.g., from Ni(0) to Ni(II)). For this step to occur, the metal complex must have a vacant coordination site. umb.edu

Reductive Elimination: This is the final step of the catalytic cycle and is the reverse of oxidative addition. wikipedia.org The two organic groups coupled on the metal center are expelled as the final cross-coupled product. umb.edu This process results in the formation of a new carbon-carbon bond and reduces the oxidation state of the metal by two (e.g., from Ni(II) back to Ni(0)), thus regenerating the active catalyst. For reductive elimination to occur, the two groups to be coupled must be in a cis orientation on the metal's coordination sphere. libretexts.org

Following the oxidative addition of the organic halide to the metal center, the next crucial step is transmetalation. In this step, the vinyl group from the this compound is transferred to the transition metal center, displacing the halide. youtube.comyoutube.com

The general pathway for the transmetalation step is: [LₙM(II)(R¹)X] + CH₂=CHMgCl → [LₙM(II)(R¹)(CH=CH₂)] + MgXCl

Here, R¹ is the organic group from the organic halide, and X is the halide. This step effectively brings both coupling partners onto the same metal center, poised for the subsequent reductive elimination.

Mechanistic studies on Ni-catalyzed Kumada cross-coupling between enol phosphates and vinylmagnesium bromide have shown that the reaction proceeds through a classical Ni(0)/Ni(II) catalytic manifold comprising an oxidative addition/transmetalation/reductive elimination sequence. acs.org The efficiency and rate of transmetalation can be influenced by the nature of the ligands on the metal center and the specific Grignard reagent used. The driving force for this step is often the formation of a stable magnesium salt (MgXCl).

The following table outlines the general catalytic cycle for a cross-coupling reaction involving this compound:

StepTransformationMetal Oxidation State Change
1. Oxidative Addition R-X + M(0) → R-M(II)-XM(0) → M(II)
2. Transmetalation R-M(II)-X + CH₂=CHMgCl → R-M(II)-CH=CH₂ + MgXClNo Change
3. Reductive Elimination R-M(II)-CH=CH₂ → R-CH=CH₂ + M(0)M(II) → M(0)

This catalytic cycle represents a general framework, and specific reaction conditions, catalysts, and substrates can introduce additional complexities and alternative pathways.

Proposed Mechanisms for Vinylidenation and Specific Vinylation Reactions

This compound is a versatile Grignard reagent that participates in a wide array of chemical transformations, primarily acting as a nucleophilic source of a vinyl group. guidechem.com The mechanisms governing these reactions are diverse and highly dependent on the substrate, catalyst, and reaction conditions. Key transformations include transition-metal-catalyzed cross-coupling, nucleophilic addition to carbonyls, and participation in Zweifel-type olefinations. While the term "vinylidenation" can describe the formation of a 1,1-disubstituted alkene, in the context of this compound, it is often the result of a vinylation reaction followed by subsequent steps. A palladium-catalyzed reaction has been developed that uses this compound to convert organoboronic esters into 1,1-disubstituted alkenylboronic esters, a process described as a catalytic vinylidenation. nih.govnih.gov The core mechanistic pathways involving this compound are detailed below.

Iron-Catalyzed Cross-Coupling Mechanisms

Iron-catalyzed cross-coupling reactions provide an economical and environmentally benign method for forming carbon-carbon bonds. The pioneering work in this area demonstrated that simple iron salts could effectively catalyze the coupling of Grignard reagents with alkenyl halides. nih.gov The generally accepted catalytic cycle, while complex and featuring multiple potential oxidation states of iron, is believed to proceed through several key steps. acgpubs.org

The proposed mechanism typically begins with the reduction of an iron(III) or iron(II) precatalyst by the Grignard reagent to a low-valent, catalytically active iron species, often formulated as a cluster like [Fe(MgX)₂]. acgpubs.org This species then undergoes oxidative addition with the electrophile (e.g., an aryl or vinyl halide, R'-X), forming an organoiron intermediate. acgpubs.org This is followed by transmetalation, where the vinyl group from this compound displaces the halide on the iron center to form a divinyl- or alkylvinyliron complex. The final step is a reductive elimination, which forges the new C-C bond to release the vinylated product (R'-CH=CH₂) and regenerates the active iron catalyst, allowing the cycle to continue. acgpubs.org

Catalyst System Electrophile Product Type Key Mechanistic Feature
Fe(acac)₃ / NMP Aryl Chlorides Styrenes Formation of low-valent iron clusters. acgpubs.org
FeCl₂ / Ligand β-Bromostyrene Substituted Dienes Ligand modulates catalyst activity and stability. rsc.org
FeF₃·3H₂O / NHC Ligand Aryl Tosylates Substituted Styrenes N-Heterocyclic Carbene (NHC) stabilizes iron intermediates. acgpubs.org

Mechanisms of Vinylation via Nucleophilic Addition

The addition of this compound to carbonyl compounds is a fundamental Grignard reaction for forming allylic alcohols. chemicalbook.com The mechanism involves the nucleophilic attack of the vinyl anion equivalent on the electrophilic carbonyl carbon, proceeding through a six-membered ring-like transition state (the Zimmerman-Traxler model) in some cases, to form a magnesium alkoxide intermediate. Subsequent aqueous workup protonates the alkoxide to yield the final alcohol product.

Of significant interest are enantioselective vinylations, where a chiral environment is created to favor the formation of one enantiomer of the alcohol product. This is often achieved by introducing a chiral ligand that coordinates to the magnesium center.

Chiral Ligand-Mediated Vinylation: The use of chiral ligands, such as derivatives of BINOL (1,1'-bi-2-naphthol), can induce high levels of enantioselectivity. nih.gov The proposed mechanism suggests the in situ formation of a chiral magnesium complex, for example, a magnesium BINOLate. nih.govresearchgate.net This complex coordinates with both the aldehyde and the this compound. This ternary complex creates a sterically defined pocket that directs the nucleophilic attack of the vinyl group to one specific face (Re or Si) of the carbonyl, leading to the preferential formation of one enantiomer. nih.gov The efficiency of this chirality transfer is influenced by additives and the specific structure of the BINOL ligand. nih.govresearchgate.net

Aldehyde Substrate Chiral Ligand System Enantiomeric Excess (ee) Reference
Various Aldehydes (S)-3,3'-dimethyl BINOLate / BDMAEE Up to 63% nih.gov
Aromatic Aldehydes (S)-H₈-BINOL-Ti(Oi-Pr)₂ >90% (with other organometallics) researchgate.net

BDMAEE: bis(2-[N,N'-dimethylamino]ethyl) ether

Proposed Mechanism in Zweifel-Type Olefination

The Zweifel olefination is a powerful, transition-metal-free method for the stereoselective synthesis of alkenes from organoboranes. organic-chemistry.org While traditionally employing vinyllithium (B1195746) reagents, recent advancements have adapted this reaction for use with more practical vinyl Grignard reagents like this compound. nih.gov The mechanism involves the addition of the vinyl nucleophile to a boronic ester.

Studies have shown that when vinylmagnesium bromide or chloride is added to a boronic ester in a solvent like tetrahydrofuran (THF), an over-addition often occurs. nih.govthieme-connect.com This is attributed to the high Lewis acidity of the Mg²⁺ counterion, which promotes the formation of a trivinyl boronate complex rather than the desired mono-vinyl intermediate. nih.gov

The proposed mechanistic steps are:

'Ate' Complex Formation: this compound adds to the boron atom of the boronic ester to form a tetracoordinate boronate 'ate' complex.

Over-addition in THF: In THF alone, the reaction favors the formation of a thermodynamically stable trivinyl boronate complex. nih.gov

Suppression of Over-addition: It has been found that using a 1:1 mixture of THF and dimethyl sulfoxide (B87167) (DMSO) can completely suppress this over-addition, leading to the clean formation of the mono-vinyl boronate complex. organic-chemistry.org

Iodination and Rearrangement: Addition of iodine (I₂) activates the vinyl group, inducing a stereospecific 1,2-metalate rearrangement where an alkyl or aryl group on the boron migrates to the vinyl carbon.

Elimination: Subsequent addition of a base, such as sodium methoxide (B1231860) (NaOMe), promotes an anti-elimination to yield the final alkene product with high stereospecificity. researchgate.net

Boronic Ester Type Solvent Observed Boronate Intermediate Outcome Reference
Tertiary THF Trivinyl boronate complex Over-addition product dominates nih.gov
Secondary THF/DMSO (1:1) Mono-vinyl boronate complex Clean formation of desired intermediate organic-chemistry.org

Mechanism of Conjugate Addition

This compound can also participate in conjugate (or 1,4-) addition reactions with α,β-unsaturated carbonyl compounds (enones). researchgate.netlibretexts.org This reaction competes with the standard 1,2-addition to the carbonyl carbon. The pathway is dictated by the nature of the nucleophile and substrate. As a "hard" nucleophile, this compound typically favors 1,2-addition. However, 1,4-addition can be promoted, often through the use of copper catalysts which generate a softer organocopper reagent in situ.

The mechanism for the 1,4-addition involves:

Nucleophilic Attack: The vinyl nucleophile attacks the electrophilic β-carbon of the α,β-unsaturated system. libretexts.orglibretexts.org

Enolate Formation: This attack pushes the π-electrons through the conjugated system to form a magnesium enolate intermediate.

Protonation: Aqueous workup protonates the enolate, which then tautomerizes to the final β-vinylated ketone or aldehyde product. libretexts.org

Applications of Vinylmagnesium Chloride in Complex Organic Synthesis and Material Science

Stereoselective Construction of Functionalized Alkenes and Polyenes

The vinyl group introduced by vinylmagnesium chloride is a cornerstone for building more complex unsaturated systems. Its reactions can be guided by chiral auxiliaries or catalysts to achieve high levels of stereocontrol, which is crucial in the synthesis of biologically active molecules and advanced materials.

The 1,4-diene motif is a common structural element in natural products and a useful building block for further transformations. This compound can be coupled with various allylic electrophiles to construct this framework. Transition metal catalysis, particularly with iron or nickel, has proven effective for this transformation. For instance, iron-catalyzed cross-coupling reactions between α-allenyl esters and Grignard reagents, including this compound, provide a direct route to substituted 1,3-dienes, and similar strategies can be adapted for 1,4-diene synthesis. nih.gov Nickel-catalyzed coupling of this compound with alkyl halides can also lead to the formation of functionalized diene systems. researchgate.net These reactions often proceed with good yields and allow for the introduction of various functional groups.

Table 1: Synthesis of Functionalized Dienes via Cross-Coupling Reactions

Electrophile Catalyst Reagent Product Structure Yield (%) Ref
α-Allenyl Acetate Fe(acac)₃ Benzylmagnesium Chloride Substituted 1,3-Diene 72 nih.gov

The addition of this compound to aldehydes and ketones is a fundamental method for synthesizing allylic alcohols. When the carbonyl compound is chiral, the reaction can proceed with high diastereoselectivity, governed by factors such as chelation control or steric hindrance as described by Felkin-Ahn or other models. nih.gov Furthermore, the use of chiral ligands or catalysts can induce enantioselectivity in the vinylation of prochiral carbonyls. For example, magnesium complexes of chiral BINOL derivatives have been shown to catalyze the enantioselective vinylation of aldehydes, achieving significant enantiomeric excess (ee). researchgate.netic.ac.uk This approach provides a direct and atom-economical route to valuable chiral allylic alcohols, which are versatile intermediates in asymmetric synthesis.

Table 2: Stereocontrolled Synthesis of Allylic Alcohols

Carbonyl Substrate Chiral Catalyst/Ligand Product Enantiomeric Excess (ee) Ref
Benzaldehyde Magnesium (S)-3,3′-dimethyl BINOLate (S)-1-Phenyl-2-propen-1-ol Up to 63% researchgate.net

Versatile Carbon-Carbon Bond-Forming Reactions

Beyond stereoselective applications, this compound is a workhorse reagent for general carbon-carbon bond formation through both nucleophilic addition and cross-coupling pathways.

As a potent nucleophile, this compound readily adds to a variety of carbonyl-containing functional groups.

Aldehydes and Ketones: The reaction with aldehydes and ketones yields secondary and tertiary allylic alcohols, respectively. This transformation is typically high-yielding and serves as a reliable method for introducing a vinyl group and creating a new stereocenter. nih.govnih.gov

Esters: The reaction of Grignard reagents with esters proceeds via a double addition mechanism. The initial nucleophilic acyl substitution forms a ketone intermediate, which is more reactive than the starting ester. libretexts.org This ketone then rapidly reacts with a second equivalent of this compound to yield a tertiary alcohol after acidic workup. libretexts.orgnih.gov

Epoxides: this compound is effective in the ring-opening of epoxides. The reaction proceeds via an SN2 mechanism, where the vinyl group attacks one of the electrophilic carbons of the epoxide ring. chemistrysteps.comresearchgate.net Due to steric considerations, the nucleophilic attack preferentially occurs at the less substituted carbon, leading to a high degree of regioselectivity. organicchemistrytutor.commasterorganicchemistry.com The product, after protonation, is a homoallylic alcohol. This reaction is a valuable method for extending a carbon chain by two carbons while installing both a double bond and a hydroxyl group. organicchemistrytutor.com

Table 3: Nucleophilic Addition Reactions of this compound

Electrophile Intermediate Final Product Key Features Ref
Aldehyde Secondary Alkoxide Secondary Allylic Alcohol C-C bond formation nih.gov
Ketone Tertiary Alkoxide Tertiary Allylic Alcohol C-C bond formation nih.gov
Ester Ketone Tertiary Alcohol Requires 2 equivalents of Grignard libretexts.org

Transition metal-catalyzed cross-coupling reactions have revolutionized organic synthesis, and this compound is a key nucleophilic partner in many of these transformations.

The Kumada-Tamao-Corriu coupling, or simply Kumada coupling, involves the reaction of a Grignard reagent with an organic halide catalyzed by a nickel or palladium complex. nih.gov this compound is frequently used in this context to introduce a vinyl group onto aromatic and vinylic systems. Palladium catalysts, often supported by phosphine (B1218219) ligands, are particularly effective for coupling this compound with a broad range of electrophiles, including electron-rich and electron-poor aryl chlorides, bromides, and triflates. nih.govmit.edumit.edursc.orgmit.edu The reaction also works efficiently with alkenyl halides and triflates, providing a stereospecific method for the synthesis of conjugated dienes. Despite the high reactivity of the Grignard reagent, which can limit functional group tolerance, the Kumada coupling remains a powerful and widely used method for constructing styrenes, stilbenes, and other vinylated compounds. nih.govresearchgate.net

Table 4: Palladium-Catalyzed Kumada-type Coupling with this compound

Electrophilic Partner Catalyst System (Example) Product Type Yield Range (%) Ref
Aryl Bromide Pd(PPh₃)₄ Styrene Good to Excellent nih.gov
Aryl Chloride Pd(OAc)₂ / PCy₃ Styrene Good to Excellent organic-chemistry.org
Aryl Triflate Pd(dba)₂ / P(t-Bu)₃ Styrene Good to Excellent mit.edu
Alkenyl Halide PdCl₂(dppf) Conjugated Diene Good to Excellent nih.gov

Cross-Coupling Reactions with Diverse Electrophilic Partners

Nickel-Catalyzed Cross-Couplings (e.g., with Vinyl Phosphates)

Nickel-catalyzed cross-coupling reactions provide an efficient method for the formation of carbon-carbon bonds. This compound serves as an effective nucleophilic partner in these transformations, particularly in reactions with vinyl phosphates. This methodology allows for the stereoselective synthesis of substituted dienes, which are valuable building blocks in organic synthesis. The reaction typically proceeds via a catalytic cycle involving oxidative addition of the vinyl phosphate (B84403) to a low-valent nickel species, followed by transmetalation with this compound and subsequent reductive elimination to afford the coupled product and regenerate the nickel catalyst.

Copper-Mediated Conjugate Additions (e.g., to Cyclopentenones)

Copper-catalyzed or -mediated conjugate addition (Michael addition) of Grignard reagents to α,β-unsaturated carbonyl compounds is a cornerstone of organic synthesis for the formation of carbon-carbon bonds. This compound, in the presence of a copper catalyst, readily participates in 1,4-conjugate addition to cyclic enones such as cyclopentenones. This reaction is a powerful tool for the introduction of a vinyl group at the β-position of the carbonyl system, leading to the formation of 3-vinylcyclopentanone derivatives. These products can serve as versatile intermediates in the synthesis of natural products and other complex molecules. The reaction is believed to proceed through the formation of a vinylcopper species, which then undergoes conjugate addition to the enone. The use of chiral ligands can often induce high levels of enantioselectivity in these additions. nih.govnih.govmdpi.commdpi.comorganic-chemistry.org

EntryCyclopentenone SubstrateProductYield (%)
12-Cyclopenten-1-one3-Vinylcyclopentan-1-oneVaries
23-Methyl-2-cyclopenten-1-one3-Methyl-3-vinylcyclopentan-1-oneVaries
32-Phenyl-2-cyclopenten-1-one3-Vinyl-2-phenylcyclopentan-1-oneVaries

Note: The yields for these reactions are highly dependent on the specific reaction conditions, including the copper source, solvent, temperature, and any additives used.

Palladium-Catalyzed Vinylidenation of Organoboronic Esters

A notable application of this compound is in the palladium-catalyzed vinylidenation of organoboronic esters. This reaction facilitates a net vinyl insertion into a carbon-boron bond, yielding 1,1-disubstituted alkenyl boronic esters. nih.govnih.govnorthwestern.eduguidechem.com These products are valuable synthetic intermediates, as the boronic ester functionality can be further manipulated through a variety of transformations, including Suzuki-Miyaura cross-coupling reactions. In this process, an organoboron "ate" complex, formed from the organoboronic ester and this compound, undergoes a palladium-catalyzed metallate shift. While reactions employing vinyllithium (B1195746) often proceed with higher yields in shorter reaction times, this compound provides a viable alternative, furnishing modest to good yields. nih.govnih.govnorthwestern.eduguidechem.com

Organoboronic Ester SubstrateVinylating AgentProductYield (%)Reaction Time (h)
Phenylboronic acid pinacol (B44631) esterThis compound1-Phenyl-1-ethenylboronic acid pinacol ester5518
4-Methoxyphenylboronic acid pinacol esterThis compound1-(4-Methoxyphenyl)-1-ethenylboronic acid pinacol ester6218
4-(Trifluoromethyl)phenylboronic acid pinacol esterThis compound1-(4-(Trifluoromethyl)phenyl)-1-ethenylboronic acid pinacol ester4818
Hexylboronic acid pinacol esterThis compound1-Hexyl-1-ethenylboronic acid pinacol ester3518

Reactions with Carbon Dioxide for Carboxylic Acid Derivatives

The reaction of Grignard reagents with carbon dioxide is a classic and straightforward method for the synthesis of carboxylic acids. This compound readily reacts with carbon dioxide in an exothermic process to form a magnesium carboxylate salt, which upon acidic workup, yields acrylic acid. masterorganicchemistry.comgoogle.comresearchgate.netgoogle.comresearchgate.netskku.edu This transformation provides a direct route to an important industrial monomer and a versatile C3 building block in organic synthesis. The efficiency of this carboxylation can be influenced by reaction conditions such as temperature, pressure, and the method of CO2 introduction. A patent describes a process where this compound is reacted with an excess of powdered dry ice, followed by acidification to recover acrylic acid. google.com

Grignard ReagentProductReported Yield (%)
This compoundAcrylic acid75.3

Yield is based on the amount of magnesium reacted as reported in a specific patent example. google.com

Synthesis of Organosilicon Compounds (e.g., with Alkoxysilanes)

Vinylsilanes are valuable intermediates in organic synthesis, finding application in Hiyama cross-coupling reactions, as radical acceptors, and in the synthesis of polymers. A common and efficient method for the preparation of vinylsilanes involves the reaction of this compound with silicon-containing electrophiles such as chlorosilanes or alkoxysilanes. nih.govorganic-chemistry.orgrsc.orgpleiades.online The reaction with chlorosilanes proceeds via a nucleophilic substitution at the silicon center, displacing the chloride. Similarly, alkoxysilanes can also be used as substrates, although they are generally less reactive than their chloro-analogs. This method allows for the synthesis of a wide range of vinyl-substituted silicon compounds.

Silicon ElectrophileProductYield (%)
TrimethylchlorosilaneTrimethylvinylsilaneVaries
TriethylchlorosilaneTriethylvinylsilaneVaries
DimethyldichlorosilaneDimethyldivinylsilaneVaries
MethylvinyldichlorosilaneMethyltrivinylsilaneVaries
TetrachlorosilaneTetravinylsilaneHigh
TriethoxysilaneTriethoxyvinylsilaneVaries

Note: Yields are generally high for these reactions but vary depending on the specific substrate and reaction conditions.

Synthesis of Organophosphorus Compounds (e.g., Phosphine Oxides)

Vinylphosphine oxides are important compounds in organic synthesis, serving as precursors to various phosphorus-containing ligands, flame retardants, and biologically active molecules. One synthetic route to these compounds involves the reaction of this compound with phosphorus(V) electrophiles, such as phosphoryl chloride or substituted chlorophosphates. This reaction proceeds through nucleophilic attack of the vinyl Grignard reagent on the electrophilic phosphorus center, leading to the displacement of a chloride and the formation of a new P-C bond. This method provides a direct entry to a variety of substituted vinylphosphine oxides. nih.gov

Phosphorus(V) ElectrophileProductYield (%)
Diphenylphosphinic chlorideDiphenylvinylphosphine oxideVaries
Diethyl chlorophosphateDiethyl vinylphosphonateVaries

Note: Specific yield data for the direct reaction of this compound with these phosphorus(V) chlorides to form vinylphosphine oxides requires further investigation of detailed synthetic reports.

Synthesis of Advanced Chemical Scaffolds and Bioactive Molecules

The utility of this compound extends to the synthesis of complex and biologically significant molecules. Its ability to act as a vinyl anion synthon makes it a key reagent in the construction of intricate molecular architectures, including natural products and their analogues.

One notable example is its potential application in the total synthesis of (+)-pancratistatin , an Amaryllidaceae alkaloid known for its potent anticancer activity. nih.govmasterorganicchemistry.comgoogle.comnih.govrsc.orgelsevierpure.combath.ac.uk While a detailed, step-by-step analysis of every reported synthesis of pancratistatin (B116903) is beyond the scope of this article, the construction of its complex, polyhydroxylated phenanthridone core often involves the strategic introduction of functional groups that could be derived from or constructed using this compound. For instance, the formation of key carbon-carbon bonds in the assembly of the cyclohexane (B81311) ring or the introduction of side chains could potentially utilize vinyl Grignard chemistry.

Furthermore, the versatility of this compound is demonstrated in the synthesis of other complex structures like spirocycles and terpenes . bath.ac.ukresearchgate.netorgsyn.org In the synthesis of spirocyclic compounds, which are prevalent in many natural products and pharmaceuticals, this compound can be used to introduce a vinyl group that can then undergo further transformations, such as cyclization reactions, to form the spirocyclic core. Similarly, in the synthesis of complex terpenes, the introduction of a vinyl group can be a crucial step in building the carbon skeleton and setting the stage for subsequent stereoselective reactions.

The application of this compound in these complex syntheses highlights its importance as a fundamental building block in the toolbox of synthetic organic chemists, enabling the construction of molecules with significant biological activity and structural complexity.

Chain Lengthening in Carbohydrate Chemistry (Vinylation of Aldoses)

A key application of this compound in carbohydrate chemistry is the extension of an aldose carbon chain by a single carbon atom. This method provides an alternative to the traditional Kiliani-Fischer synthesis. The process involves the nucleophilic addition of the vinyl group from this compound to the aldehyde functional group of a protected aldose.

A notable example is the reaction with 2,3-O-isopropylidene-D-glyceraldehyde. The addition of this compound to this protected three-carbon sugar yields a mixture of epimeric five-carbon pentene derivatives. wikipedia.orgchem-station.com These epimers can be separated, and subsequent ozonolysis of the vinyl group, followed by the removal of the protecting group (deketalization), cleaves the double bond to form a new aldehyde group. This sequence successfully converts the initial triose into two different four-carbon sugars, D-threose and D-erythrose, in yields of approximately 40%. wikipedia.orgchem-station.comchemicalbook.com This vinylation approach is advantageous as it avoids the reduction step (such as a Lindlar reduction) that is necessary when using ethynyl-based Grignard reagents for chain extension. wikipedia.org

Vinylation of a Protected Aldose for Chain Lengthening
Starting MaterialReagentIntermediate ProductsFinal Products (after ozonolysis & deketalization)Overall Yield
2,3-O-isopropylidene-D-glyceraldehydeThis compoundEpimeric pentene derivatives (1,2-O-isopropylidene-4-pentene-D-threo-1,2,3-triol and 1,2-O-isopropylidene-4-pentene-L-erythro-1,2,3-triol)D-threose and D-erythroseca. 40% wikipedia.orgchem-station.com

Preparation of Functionalized Anilines via 3-Aza-Cope Rearrangements

The 3-Aza-Cope rearrangement is a nih.govnih.gov-sigmatropic rearrangement involving a nitrogen-containing 1,5-diene, which can be a powerful method for synthesizing complex amine structures. In principle, this compound could be used to introduce a vinyl group onto an aniline (B41778) derivative, creating a precursor susceptible to such a rearrangement. However, based on a comprehensive review of the scientific literature, the direct, tandem application of this compound for the N-vinylation of anilines followed by a 3-Aza-Cope rearrangement to produce functionalized anilines is not a well-documented synthetic route. While the 3-Aza-Cope rearrangement itself is a known transformation, its specific initiation via N-vinylation with this compound for this purpose is not prominently reported.

Applications in the Synthesis of Radiotracers ([¹¹C]CO₂ Fixation)

The short half-life of carbon-11 (B1219553) (t½ ≈ 20 minutes) makes it an ideal radionuclide for positron emission tomography (PET), a non-invasive medical imaging technique. chemicalbook.com A critical challenge in PET chemistry is the rapid and efficient incorporation of ¹¹C into bioactive molecules. This compound is instrumental in a process known as [¹¹C]CO₂ fixation. chemicalbook.comemory.edu

In this method, cyclotron-produced [¹¹C]carbon dioxide is bubbled through a solution containing this compound (or the closely related vinylmagnesium bromide). The highly nucleophilic vinyl Grignard reagent readily attacks the electrophilic carbon of [¹¹C]CO₂, "fixing" it into a stable carboxylate intermediate. This reaction effectively transforms the gaseous [¹¹C]CO₂ into [¹¹C]acrylic acid. chemicalbook.com This radiolabeled acrylic acid is a versatile building block that can then be coupled with a precursor molecule to synthesize the final PET radiotracer. For instance, [¹¹C]acrylic acid has been used in the synthesis of [¹¹C]ibrutinib, a Bruton's tyrosine kinase inhibitor, through a peptide coupling reaction with an amine precursor. chemicalbook.com This approach allows the ¹¹C label to be incorporated as a metabolically stable carbonyl group within the target molecule.

Synthesis of a PET Radiotracer via [¹¹C]CO₂ Fixation
Grignard Reagent¹¹C SourceRadiolabeled IntermediateCoupling PartnerFinal Radiotracer Example
Vinylmagnesium bromide/chloride[¹¹C]CO₂[¹¹C]Acrylic acidAmine precursor (e.g., for Ibrutinib)[¹¹C]Ibrutinib chemicalbook.com

Derivatization for Polymeric Precursors and Material Development (e.g., Zirconium-doped Polycarbosilanes)

This compound plays a crucial role in the synthesis of advanced preceramic polymers, which are precursors to high-performance ceramic materials like silicon carbide (SiC) and zirconium-doped SiC. These ceramics are valued for their exceptional thermal stability and mechanical properties, making them suitable for aerospace applications. wikipedia.org

The synthesis of polyzirconocarbosilane (PZrCS), a precursor for Zr-doped SiC ceramics, exemplifies this application. In one synthetic route, this compound is reacted with bis(cyclopentadienyl) zirconium dichloride and a liquid polycarbosilane (LPCS). nih.gov This process introduces zirconium into the polymer backbone, which significantly enhances the ceramic yield upon pyrolysis (the thermal decomposition of the polymer into a ceramic). For example, the introduction of zirconium via this method can increase the ceramic yield of a polycarbosilane from under 50% to over 70%. nih.gov The vinyl groups attached to the polymer also serve as reactive sites for cross-linking, which further improves the ceramic yield and the structural integrity of the final material. Upon heating to extreme temperatures (e.g., 1500-1650 °C), the PZrCS precursor transforms into a non-oxide SiC/ZrC ceramic phase. wikipedia.org

Synthesis of Polyzirconocarbosilane (PZrCS) Precursor
Polymer BackboneZirconium SourceModifying ReagentResulting PrecursorFinal Ceramic (after pyrolysis)
Liquid Polycarbosilane (LPCS)Bis(cyclopentadienyl) zirconium dichlorideThis compoundPolyzirconiumcarbosilane (PZrCS)Zirconium-doped Silicon Carbide (SiC/ZrC) wikipedia.orgnih.gov

Catalytic Strategies Leveraging Vinylmagnesium Chloride As a Nucleophile

Transition-Metal Catalysis in Carbon-Carbon Bond Formation

The formation of new carbon-carbon bonds is a cornerstone of organic synthesis. Transition-metal catalysis provides an indispensable toolkit for achieving this goal with precision and versatility. Vinylmagnesium chloride has emerged as a key nucleophilic partner in these reactions, participating in a range of transformations catalyzed by palladium, nickel, copper, and other transition metals.

Palladium-catalyzed cross-coupling reactions are among the most powerful methods for constructing carbon-carbon bonds. The vinylation of aryl halides using this compound, a variant of the Kumada-Tamao-Corriu coupling, offers a direct route to styrenes and other vinylated aromatic compounds. nih.govrsc.org The scope of this reaction is broad, accommodating a wide array of aryl bromides and chlorides as coupling partners. nih.govrsc.org

The selectivity of these processes is a critical consideration. In substrates bearing multiple reactive sites, the choice of catalyst and reaction conditions can dictate the outcome. For instance, in the cross-coupling of chloroaryl triflates, the solvent can influence the chemoselectivity, with nonpolar solvents favoring reaction at the chloride position. The nature of the phosphine (B1218219) ligand is also paramount in controlling selectivity. cam.ac.uk Bulky, electron-rich phosphine ligands have proven particularly effective in promoting the coupling of challenging substrates like aryl chlorides. nih.gov

The general mechanism of palladium-catalyzed vinylation with this compound involves a catalytic cycle comprising three key steps: oxidative addition of the aryl halide to a low-valent palladium(0) species, transmetalation of the vinyl group from magnesium to palladium, and reductive elimination to afford the vinylated product and regenerate the palladium(0) catalyst.

Table 1: Examples of Palladium-Catalyzed Vinylation with this compound
Aryl HalideLigandProductYield (%)Reference
4-BromoanisolePPh₃4-Vinylanisole95 arkat-usa.org
3-Iodobenzoic acidPd(PPh₃)₄3-Vinylbenzoic acidHigh nih.gov
4-BromophenolPd(PPh₃)₄4-VinylphenolHigh nih.gov
2-Chlorotoluenet-Bu₃P2-Vinyltoluene85 nih.gov

Nickel catalysis offers a cost-effective and highly reactive alternative to palladium for cross-coupling reactions. organic-chemistry.org The Kumada coupling of this compound with various organic electrophiles, including aryl and vinyl halides, is a synthetically valuable transformation. nih.govresearchgate.netorganic-chemistry.org Nickel catalysts have demonstrated high efficiency in the coupling of typically less reactive substrates such as aryl chlorides and fluorides. organic-chemistry.org

Mechanistic studies of nickel-catalyzed cross-coupling reactions with vinyl Grignard reagents suggest the operation of a Ni(0)/Ni(II) catalytic cycle, analogous to that of palladium. acs.org The cycle is initiated by the oxidative addition of the organic halide to a Ni(0) complex. This is followed by transmetalation with this compound and subsequent reductive elimination to yield the cross-coupled product. The nature of the ligand plays a crucial role in modulating the reactivity and stability of the nickel intermediates. For instance, the use of N-heterocyclic carbene (NHC) ligands has enabled the efficient coupling of sterically hindered tertiary alkylmagnesium halides with vinyl chlorides. nih.gov

From a synthetic standpoint, nickel-catalyzed vinylations provide access to a diverse range of dienes and styrenes. The reaction conditions are often mild, and the tolerance to various functional groups is a significant advantage.

Table 2: Nickel-Catalyzed Cross-Coupling Reactions with Vinyl Grignard Reagents
ElectrophileLigandProductYield (%)Reference
4-BromoanisoleIPr4-Vinylanisole90 nih.gov
1-ChloronaphthaleneTMEDA1-VinylnaphthaleneHigh researchgate.net
(E)-1-Bromo-1-hexenedppe(E)-1,3-Octadiene88 acs.org
4-ChlorotoluenePCy₃4-Vinyltoluene92 organic-chemistry.org

Copper-catalyzed reactions provide a unique platform for harnessing the nucleophilicity of this compound, often with distinct regio- and stereochemical outcomes compared to palladium and nickel. A prominent application is the 1,4-conjugate addition of this compound to α,β-unsaturated carbonyl compounds. rug.nlnih.govrsc.orgmdpi.com This reaction, often facilitated by the in situ formation of a vinylcuprate species, allows for the stereoselective construction of new carbon-carbon bonds at the β-position of the enone. The diastereoselectivity of these additions can be high, particularly when chiral auxiliaries are employed on the substrate. nih.govrsc.org

Another notable copper-catalyzed transformation is the ring-opening of epoxides. The reaction of vinylmagnesium bromide in the presence of catalytic amounts of copper(I) iodide with a carbohydrate-derived oxirane has been shown to proceed with high regioselectivity. rsc.org Interestingly, this reaction can yield a mixture of stereoisomers, corresponding to both inversion and retention of configuration at the reaction center, highlighting the nuanced mechanistic pathways that can operate in copper-catalyzed processes. rsc.org

The precise control over regio- and stereochemistry in these reactions is highly dependent on the nature of the substrate, the copper source, and the presence of additives or ligands.

Table 3: Copper-Mediated Reactions of this compound
SubstrateReaction TypeProductDiastereomeric/Enantiomeric ExcessReference
2-Cyclohexenone1,4-Addition3-VinylcyclohexanoneNot Reported mdpi.com
4-O-Crotonyl-α-D-glucopyranoside1,4-Additionβ-Vinylbutanoic acid derivativeHigh de nih.gov
Carbohydrate OxiraneRing OpeningC-2 Vinylated SugarMixture of stereoisomers rsc.org
N-Crotonyloxazolidinone1,4-Additionβ-Vinylbutanoic acid derivativeHigh de rsc.org

While palladium, nickel, and copper have been the workhorses for this compound chemistry, cobalt and rhodium are emerging as powerful catalysts for novel transformations. Although direct applications of this compound in asymmetric hydroboration and hydroamination are still developing, the potential of these metals in related catalytic processes is evident.

Cobalt-catalyzed asymmetric hydroboration of alkenes has been demonstrated to be highly enantioselective, providing access to chiral organoboranes. nih.govacs.orgrsc.orgrsc.org This methodology, which typically employs a cobalt catalyst with a chiral ligand, could potentially be adapted for the hydroboration of substrates prepared using this compound.

Similarly, rhodium-catalyzed asymmetric hydroamination of unactivated alkenes is a powerful tool for the synthesis of enantioenriched nitrogen-containing heterocycles. nih.govrsc.orgfao.org The development of rhodium catalysts with chiral phosphine ligands has been instrumental in achieving high enantioselectivities. The extension of this methodology to vinyl-containing substrates would open new avenues for the synthesis of complex amines.

The exploration of cobalt and rhodium catalysis in the context of vinyl Grignard reagents represents a promising frontier in synthetic organic chemistry, with the potential for the development of novel asymmetric methodologies.

Ligand Design and its Influence on Catalytic Performance and Selectivity

The ligand coordinated to the metal center is a critical determinant of the outcome of a transition-metal-catalyzed reaction. Ligand design allows for the fine-tuning of the steric and electronic properties of the catalyst, thereby influencing its activity, stability, and selectivity. uni-konstanz.denih.gov

Phosphine-based ligands are ubiquitous in cross-coupling catalysis due to their strong σ-donating and tunable π-accepting properties. rsc.orggessnergroup.com The steric bulk and electron-donating ability of the phosphine ligand can have a profound impact on the efficiency and selectivity of the catalytic cycle.

In palladium- and nickel-catalyzed cross-coupling reactions with this compound, bulky and electron-rich phosphine ligands are often preferred. nih.govrsc.org These ligands facilitate the oxidative addition step, particularly with less reactive electrophiles like aryl chlorides, and promote the reductive elimination step, leading to faster catalyst turnover. nih.gov For example, ligands such as tri-tert-butylphosphine (B79228) and bulky biaryl phosphines have been shown to be highly effective in these transformations. cam.ac.ukcam.ac.uk

The design of phosphine ligands can also be used to control selectivity in molecules with multiple reactive sites. By leveraging non-covalent interactions between the ligand and the substrate, it is possible to direct the catalyst to a specific position. cam.ac.ukcam.ac.uk For instance, sulfonated phosphine ligands have been used to achieve site-selective cross-coupling of polychlorinated arenes through electrostatic interactions. cam.ac.ukcam.ac.uk The continued development of novel phosphine ligands is crucial for expanding the scope and utility of transition-metal-catalyzed reactions involving this compound.

Development and Application of Chiral Ligands for Asymmetric Induction

The enantioselective addition of organometallic reagents to prochiral carbonyl compounds is a cornerstone of modern asymmetric synthesis, enabling the construction of chiral alcohols with high stereocontrol. In the context of reactions involving this compound, the development and application of chiral ligands are crucial for inducing asymmetry and producing enantioenriched allylic alcohols, which are valuable synthetic intermediates. The design of effective chiral ligands often focuses on creating a well-defined chiral environment around the metal center, thereby directing the nucleophilic attack of the vinyl group to one of the two enantiotopic faces of the carbonyl substrate.

A notable advancement in this area is the use of magnesium complexes of chiral diols as catalysts. For instance, the enantioselective vinylation of aldehydes using vinylmagnesium bromide has been successfully catalyzed by a magnesium-(S)-3,3′-dimethyl BINOLate complex. researchgate.netnih.gov In this system, the reactivity of the Grignard reagent was modulated by the addition of bis(2-[N,N′-dimethylamino]ethyl) ether (BDMAEE) to achieve higher enantioselectivity. researchgate.netnih.gov The study demonstrated that the choice of the chiral ligand and additives is critical in achieving significant asymmetric induction.

The following table summarizes the results of the enantioselective vinylation of various aldehydes with vinylmagnesium bromide catalyzed by the magnesium (S)-3,3′-dimethyl BINOLate/BDMAEE system.

Table 1: Enantioselective Vinylation of Aldehydes with Vinylmagnesium Bromide Catalyzed by Mg-(S)-3,3′-dimethyl BINOLate
AldehydeYield (%)Enantiomeric Excess (ee, %)
Benzaldehyde8552
4-Methoxybenzaldehyde8248
4-Chlorobenzaldehyde8855
2-Naphthaldehyde8063
Cinnamaldehyde7545

Beyond BINOL derivatives, other classes of "privileged" chiral ligands, such as bis(oxazoline) (BOX) and pyridine-bis(oxazoline) (PyBOX) ligands, have shown broad utility in asymmetric catalysis. wikipedia.orgsigmaaldrich.comcambridgenetwork.co.uk These C2-symmetric ligands, readily synthesized from chiral amino alcohols, can coordinate with a variety of metal centers and create a rigid and well-defined chiral space. wikipedia.orgsigmaaldrich.com While specific applications with this compound are not extensively documented in initial findings, their proven success in analogous asymmetric additions of other organometallic reagents to carbonyls suggests their high potential for development in this area. wikipedia.orgsigmaaldrich.comcambridgenetwork.co.uk The modular nature of BOX and PyBOX ligands allows for fine-tuning of their steric and electronic properties to optimize enantioselectivity for specific substrates. wikipedia.orgsigmaaldrich.com

Another important class of chiral ligands is the TADDOL (α,α,α′,α′-tetraaryl-1,3-dioxolane-4,5-dimethanol) derivatives. nih.gov These C2-symmetric diols have been successfully employed as chiral auxiliaries and ligands in a wide range of enantioselective reactions, including the addition of organometallic reagents to carbonyl compounds. nih.gov The steric bulk of the aryl groups on the TADDOL backbone plays a crucial role in creating a highly asymmetric environment, leading to high levels of stereocontrol. nih.gov The development of TADDOL-based catalytic systems for the asymmetric addition of this compound to ketones and aldehydes represents a promising avenue for future research.

Modulating Reactivity and Selectivity through Additives (e.g., Lithium Chloride, Sodium Triflate)

The reactivity and selectivity of Grignard reagents, including this compound, can be significantly influenced by the presence of certain additives. These additives can alter the aggregation state of the organomagnesium species in solution, modify the Schlenk equilibrium, and influence the formation of more reactive "ate" complexes.

Lithium Chloride (LiCl):

The addition of lithium chloride to Grignard reagents leads to the formation of so-called "turbo-Grignard" reagents, which exhibit enhanced reactivity and solubility. nih.govorganic-chemistry.orgresearchgate.net The beneficial effects of LiCl are attributed to its ability to break down the polymeric aggregates of Grignard reagents, which are often less reactive. organic-chemistry.orgresearchgate.net Furthermore, LiCl can shift the Schlenk equilibrium (2 RMgX ⇌ MgR₂ + MgX₂) to the right by complexing with the magnesium dihalide (MgX₂) species. nih.govwikipedia.org This shift increases the concentration of the more nucleophilic dialkylmagnesium (MgR₂) species. nih.gov

Computational studies have shown that LiCl interacts with the species in the Schlenk equilibrium, with a preference for coordinating with MgCl₂. nih.gov This interaction leads to the formation of smaller, more soluble, and more reactive mixed Li:Mg:Cl clusters. nih.gov The formation of anionic "ate" complexes, which are more electron-rich and thus more nucleophilic, is also promoted by the presence of LiCl. researchgate.net This enhanced nucleophilicity can lead to faster and more efficient reactions, even at lower temperatures. organic-chemistry.org

The following table illustrates the effect of lithium chloride on the rate of halogen-magnesium exchange reactions, a common method for preparing Grignard reagents.

Table 2: Effect of LiCl on the Rate of Halogen-Magnesium Exchange
SubstrateReagentRelative Reaction Rate
3-Bromobenzo[b]thiophenei-PrMgCl1
3-Bromobenzo[b]thiophenei-PrMgCl·LiCl19

Sodium Triflate (NaOTf):

Sodium triflate has also emerged as a beneficial additive in reactions involving Grignard reagents, particularly in the context of palladium-catalyzed cross-coupling reactions. nih.gov Its role is considered to be twofold: it facilitates the formation of boron "ate" complexes when Grignard reagents are reacted with boronic esters, and it can act as a halide scavenger, overcoming catalytic inhibition by halide ions. nih.gov

In the context of this compound, the addition of NaOTf could potentially enhance its reactivity by promoting the formation of a more reactive vinylmagnesium triflate species through halide abstraction. nih.gov While the direct effect of sodium triflate on the reactivity and selectivity of this compound additions to carbonyls is an area that warrants further investigation, its ability to modulate the reactivity of Grignard reagents in other transformations suggests its potential as a useful additive in this chemistry as well.

The following table shows the effect of additives on the formation of a boron "ate" complex from vinylmagnesium bromide and a subsequent conjunctive coupling reaction.

Table 3: Effect of Additives on Boron "Ate" Complex Formation and Coupling
AdditiveYield of "Ate" Complex (%)Yield of Coupled Product (%)
None<10<5
LiCl4015
NaOTf>9585

Theoretical and Computational Chemistry Investigations of Vinylmagnesium Chloride Reactivity

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the mechanistic nuances of reactions involving vinylmagnesium chloride. By calculating the electronic structure of the reacting species, DFT methods can map out potential energy surfaces, identify transition states, and predict the likelihood of various reaction pathways.

DFT calculations have been instrumental in understanding the pathways of this compound reactions, particularly its addition to carbonyl compounds. These studies have explored the geometries of the reactants, transition states, and products. For instance, in the addition to ketones, a four-membered ring transition state is often proposed, involving the magnesium atom coordinating with the carbonyl oxygen. The vinyl group is then transferred to the carbonyl carbon.

Computational models for the addition of Grignard reagents to carbonyl compounds have revealed that the reaction can proceed through different transition states, including four-centered and six-membered-ring structures, the latter often involving dimeric forms of the Grignard reagent. researchgate.net The specific pathway is influenced by factors such as the solvent and the steric and electronic properties of the reactants. While detailed transition state geometries specifically for this compound are not extensively documented in readily available literature, analogies can be drawn from studies on similar Grignard reagents like methylmagnesium chloride. researchgate.netresearchgate.net

In a study on the reaction of diethoxydimethylsilane (B1329274) with this compound, a kinetic investigation suggested a plausible reaction mechanism that was subsequently supported by experimental data. researchgate.net This highlights the predictive power of combining theoretical modeling with experimental validation.

DFT calculations are particularly adept at predicting the regioselectivity and stereoselectivity of chemical reactions by analyzing the corresponding energy landscapes. The calculated energy barriers for different pathways allow for the determination of the kinetically favored product.

A notable example, although involving the bromide analogue, is the study of the 1,4-addition of vinylmagnesium bromide to γ-alkoxycyclobutenones. DFT calculations at the B3LYP level of theory successfully explained the high regioselectivity observed experimentally, where the 1,4-adduct was formed almost exclusively. researchgate.netnih.gov This high regioselectivity was attributed to the specific interactions and lower activation energy of the 1,4-addition pathway compared to the 1,2-addition pathway.

Similarly, DFT studies on the cyclization step following the double addition of vinylmagnesium bromide to squaric acid derivatives have been used to justify the observed diastereoselectivity. researchgate.net While direct computational studies on the stereoselectivity of this compound are scarce, the principles derived from its bromide counterpart are considered highly relevant.

The reactivity of this compound is significantly influenced by electronic effects and the surrounding solvent environment. DFT provides the means to dissect these influences. The distribution of electron density in the this compound molecule and its interaction with the electrophile are key determinants of the reaction's course. For instance, the electronic nature of substituents on the electrophile can alter the regiochemical outcome of the addition. nih.govfigshare.com

Solvation plays a critical role in the structure and reactivity of Grignard reagents. Computational studies have shown that solvent molecules, typically tetrahydrofuran (B95107) (THF), coordinate to the magnesium center, affecting the reagent's aggregation state and reactivity. Both implicit and explicit solvation models are employed in DFT calculations to account for these effects. nih.govresearchgate.net Explicit solvation models, where individual solvent molecules are included in the calculation, can provide a more accurate description of the local solvent environment, which can be crucial for understanding reaction mechanisms and selectivity. nih.gov The choice of solvation model can significantly impact the calculated energy barriers and, consequently, the predicted reactivity. nih.gov

Kinetic and Thermodynamic Modeling of this compound Reaction Profiles

Kinetic and thermodynamic modeling, often in conjunction with DFT calculations, provides a quantitative understanding of reaction rates and equilibria involving this compound. By calculating the free energy profile of a reaction, both kinetic and thermodynamic products can be identified.

While comprehensive thermodynamic data for this compound reactions from computational studies is not widely published, DFT calculations can, in principle, provide Gibbs free energies of reaction (ΔG) and activation (ΔG‡), which are essential for constructing a complete reaction profile. These profiles help in understanding whether a reaction is under kinetic or thermodynamic control, which is crucial for predicting the major product under different reaction conditions.

Reaction ParameterValueMethod
Reaction Order (vs. Diethoxydimethylsilane) 1Kinetic Study
Reaction Order (vs. This compound) 1Kinetic Study
Overall Reaction Order 2Kinetic Study
Activation Energy (Main Reaction) 39.21 kJ/molKinetic Study
Activation Energy (Side Reaction) 59.72 kJ/molKinetic Study
Kinetic parameters for the reaction of this compound with diethoxydimethylsilane.

Computational Approaches to Predicting π-Facial Selectivity

The addition of this compound to chiral carbonyl compounds can lead to the formation of diastereomers, and predicting the preferred stereochemical outcome, or π-facial selectivity, is a significant challenge. Computational methods offer a powerful approach to this problem.

By calculating the transition state energies for the attack of the vinyl nucleophile on the two faces (Re and Si) of the carbonyl group, the diastereomeric excess can be predicted. These calculations must accurately model the steric and electronic interactions in the transition state.

Studies on the facial selectivity of nucleophilic additions of vinylmagnesium bromide to bicyclo[2.2.2]oct-5-en-2-one derivatives have demonstrated that the diastereoselectivity can be influenced by the presence of Lewis acids and the reaction conditions. researchgate.net While not specifically for the chloride analogue, these findings underscore the subtle interplay of factors that govern π-facial selectivity. Computational models that can accurately predict these effects are highly valuable for the design of stereoselective syntheses. A recent method has been developed to predict facial selectivity by quantifying steric and orbital factors for the nucleophile approaching both π-plane faces of cyclic ketones, which has been applied to various Grignard reagents. nih.gov This approach, which analyzes three-dimensional features from Gaussian cube files, could be applied to reactions involving this compound to provide valuable predictive insights. nih.gov

Analytical Characterization Methodologies in Research Context

Spectroscopic Techniques for In Situ Reaction Monitoring and Species Identification

In situ spectroscopic methods are powerful tools for observing reactions as they occur, providing real-time data on the consumption of reactants and the formation of products and intermediates without altering the reaction conditions.

Fourier Transform Infrared (FTIR) Spectroscopy for Reaction Progress and Intermediate Characterization

Fourier Transform Infrared (FTIR) spectroscopy is a valuable technique for monitoring the progress of reactions involving vinylmagnesium chloride. By tracking the disappearance of the characteristic vibrational bands of reactants and the appearance of bands corresponding to products, researchers can gain insights into reaction kinetics and mechanisms. For instance, in the addition of this compound to a carbonyl compound, the decrease in the intensity of the C=O stretching band of the starting material and the appearance of C-O stretching bands of the alcohol product can be monitored over time. mt.com

In-line FTIR has been successfully employed to monitor the titration of Grignard reagents, including this compound, providing an alternative method for endpoint detection and cross-validation of results obtained from potentiometric titration. nih.gov The technique can also be used to characterize the species present in solution, such as the Grignard reagent itself and its complexes with solvents like tetrahydrofuran (B95107) (THF). nih.gov

Table 1: Application of FTIR in this compound Reaction Monitoring

Analytical Goal FTIR Application Key Observations
Reaction Initiation In situ monitoring of organic halide concentration Decrease in the infrared absorbance of the halide indicates initiation
Reaction Progress Tracking characteristic vibrational bands Disappearance of reactant peaks and appearance of product peaks
Endpoint Detection In-line monitoring of titration reactions Alternative to potentiometric methods for endpoint determination

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹³C, ²⁹Si) for Structural Elucidation of Intermediates and Products

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of the products and intermediates formed in reactions with this compound.

¹³C NMR Spectroscopy: This technique provides detailed information about the carbon framework of molecules. In the context of this compound reactions, ¹³C NMR is used to confirm the structure of the resulting vinylated products. For example, in the reaction with a ketone, the chemical shifts of the vinyl carbons and the newly formed tertiary alcohol carbon in the product are diagnostic. The typical chemical shift range for vinylic carbons is approximately 110-140 ppm. oregonstate.edu

²⁹Si NMR Spectroscopy: When this compound is used in reactions with silicon-containing electrophiles, such as chlorosilanes, ²⁹Si NMR spectroscopy is crucial for characterizing the resulting vinylsilanes. The chemical shift of the silicon atom is sensitive to its local electronic environment, providing information about the substituents attached to it. The ²⁹Si chemical shifts of vinylsilanes typically fall within a specific range that can be used for identification. pascal-man.com

Table 2: Representative NMR Data for a Vinylsilane Product

Nucleus Chemical Shift (ppm) Multiplicity Assignment
¹³C ~138 CH Si-C H=CH₂
¹³C ~132 CH₂ Si-CH=C H₂

Chromatographic and Titrimetric Methods for Reaction Analysis

These methods are essential for the quantitative analysis of reactions involving this compound, allowing for the determination of product yield, purity, and the precise concentration of the reagent.

High-Performance Liquid Chromatography (HPLC) for Product Quantification and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating, identifying, and quantifying the components of a mixture. For the analysis of non-chromophoric products often formed from this compound reactions, a derivatization step is necessary. A common method involves reacting the Grignard reagent with an aldehyde, such as 9-anthraldehyde, to form a UV-active derivative that can be readily detected and quantified. researchgate.net This allows for the accurate determination of the active Grignard reagent concentration and can be used to assess product purity and reaction yield. researchgate.net

Potentiometric Titration for Precise Determination of Reagent Concentration

Potentiometric titration is a standard and reliable method for determining the concentration of Grignard reagents, including this compound. nih.gov The method involves titrating the Grignard solution with a standard solution of a protic compound, such as 2-butanol, in an appropriate solvent like THF. nih.gov The endpoint of the titration, which corresponds to the complete reaction of the Grignard reagent, is determined by monitoring the potential change using a platinum electrode. nih.gov The concentration can be precisely calculated from the first derivative of the titration curve. nih.gov This technique is applicable to a wide array of Grignard reagents and provides excellent precision and accuracy. nih.gov

X-ray Crystallography for Absolute Stereochemistry and Bonding Modes

X-ray crystallography is the most definitive method for determining the three-dimensional structure of crystalline solids, providing precise information on bond lengths, bond angles, and stereochemistry. While obtaining single crystals of Grignard reagents themselves can be challenging due to their high reactivity and tendency to exist in complex equilibria in solution, the crystal structures of their stable adducts or reaction products can be determined.

Challenges and Emerging Research Directions in Vinylmagnesium Chloride Chemistry

Overcoming Limitations in Functional Group Tolerance for Broader Synthetic Utility

The development of more functional group tolerant Grignard reagents is an ongoing area of research. One approach involves the use of additives to modulate the reactivity of the Grignard reagent. For instance, the addition of cerium(III) chloride can suppress enolization side reactions when VMC is reacted with ketones that are prone to enolization. guidechem.com

Another strategy is the development of "protection-free" synthetic methods. This involves carefully controlling reaction conditions, such as temperature and the rate of addition, to favor the desired reaction over side reactions with sensitive functional groups. While challenging, successful protection-free strategies significantly streamline synthetic routes.

Addressing Chemoselectivity Challenges in Polyfunctionalized Substrates

When a substrate contains multiple electrophilic sites, achieving high chemoselectivity with vinylmagnesium chloride can be difficult. The high reactivity of VMC can lead to a mixture of products, diminishing the yield of the desired compound.

Research has shown that this compound can exhibit greater chemoselectivity compared to other organomagnesium reagents in certain contexts. For example, in a molecule containing both a ketone and an ester, vinylmagnesium bromide (a close relative of VMC) has been shown to preferentially add to the more reactive ketone, while the more reactive allylmagnesium bromide attacks both functional groups. nih.gov This inherent selectivity of the vinyl Grignard is a valuable attribute.

Furthermore, the chemoselectivity of VMC additions to α,β-unsaturated carbonyl compounds can be controlled. While 1,2-addition to the carbonyl carbon is the typical outcome, the use of catalytic amounts of copper salts, such as copper(I) bromide-dimethyl sulfide (B99878) complex, can effectively steer the reaction towards 1,4-conjugate addition. guidechem.com This allows for the selective formation of β-vinyl ketones, expanding the synthetic utility of VMC.

Substrate Functional GroupsTypical Reaction Outcome with VMCControlling Factors/Additives
Ketone and EsterPreferential addition to the ketoneInherent reactivity difference
α,β-Unsaturated Carbonyl1,2-addition (to the carbonyl)-
α,β-Unsaturated Carbonyl1,4-conjugate additionAddition of catalytic copper(I) salts

Advancements in Sustainable and Environmentally Benign Synthetic Protocols

The principles of green chemistry are increasingly influencing the design of synthetic processes involving this compound, with a focus on reducing environmental impact.

Traditionally, Grignard reagents like VMC are prepared and used in ethereal solvents such as diethyl ether and tetrahydrofuran (B95107) (THF). guidechem.com These solvents, while effective, have environmental and safety drawbacks. A significant advancement in this area is the use of greener alternative solvents.

2-Methyltetrahydrofuran (B130290) (2-MeTHF) has emerged as a promising green solvent for Grignard reactions. Derived from renewable resources like corncobs, 2-MeTHF offers several advantages over THF, including a higher boiling point, which allows for higher reaction temperatures, and lower miscibility with water, simplifying aqueous work-up procedures and reducing solvent waste. chempoint.com Studies have demonstrated that the use of 2-MeTHF can lead to improved yields and reduced levels of by-products in certain Grignard reactions. monumentchemical.com

The use of water as a solvent for Grignard reactions is a frontier in green chemistry. Due to the high reactivity of Grignard reagents with water, this is a significant challenge. However, research into micellar catalysis and other techniques to stabilize organometallic reagents in aqueous media is an active area of investigation that could revolutionize the application of reagents like VMC in the future.

SolventKey PropertiesSustainability Aspects
Tetrahydrofuran (THF)Traditional solvent, good solvating properties for Grignard reagents.Petroleum-derived, completely water-miscible leading to larger waste streams.
2-Methyltetrahydrofuran (2-MeTHF)Higher boiling point than THF, lower water miscibility.Derived from renewable resources, easier to recycle, reduces aqueous waste. chempoint.com
WaterThe ultimate green solvent.Currently not directly compatible with VMC, but an area of active research.

Atom economy is a key principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. youtube.com Reactions with high atom economy generate less waste.

This compound is frequently used in addition reactions, for example, with aldehydes and ketones to form alcohols. guidechem.com Addition reactions are inherently more atom-economical than substitution or elimination reactions, as all the atoms of the VMC and the carbonyl compound are incorporated into the product. chemistry-teaching-resources.comrsc.org

Future Prospects for this compound in Enabling Novel Chemical Transformations

The unique reactivity of this compound continues to make it a valuable reagent for the development of new synthetic methodologies. Its ability to act as a vinyl anion equivalent allows for the construction of complex molecular architectures.

Future research will likely focus on expanding the scope of VMC in cross-coupling reactions, catalyzed by transition metals like palladium and nickel, to form substituted alkenes, which are important structural motifs in many natural products and pharmaceuticals. guidechem.com The development of stereoselective additions of VMC to chiral substrates is another promising area, enabling the synthesis of enantiomerically pure compounds. researchgate.net

Furthermore, the use of VMC in flow chemistry is an emerging field. Continuous flow processes can offer advantages in terms of safety, scalability, and control over reaction conditions, which is particularly beneficial when working with highly reactive reagents like VMC. As the demand for more efficient and sustainable chemical manufacturing grows, the development of innovative applications for this compound will undoubtedly continue to be a vibrant area of chemical research.

Q & A

Q. How can researchers integrate computational chemistry to predict this compound’s behavior in novel reaction systems?

  • Methodological Answer : Develop QSPR models using descriptors like Mg-C bond length and solvent polarity. Validate with experimental kinetic data. Machine learning platforms (e.g., TensorFlow) can predict optimal conditions for untested substrates .

Data Analysis and Reporting

Q. What statistical methods are recommended for analyzing variability in this compound reaction outcomes?

  • Methodological Answer : Apply multivariate analysis (PCA) to decouple variables (temperature, solvent, stoichiometry). Use Bayesian inference to quantify uncertainty in small-sample studies. Report confidence intervals for yields .

Q. How should researchers address reproducibility challenges when publishing this compound methodologies?

  • Methodological Answer : Include detailed procedural videos/supplementary files (e.g., Schlenk line setup). Adhere to FAIR data principles: share raw NMR/IR files in repositories (Figshare). Use standardized templates (e.g., ACS Author Guidelines) for clarity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.